molecular formula C17H17NO2 B11026035 1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline

1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11026035
M. Wt: 267.32 g/mol
InChI Key: QWAFFOCOBWNZAI-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative featuring a 3-methoxybenzoyl substituent at the 1-position of the heterocyclic ring. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, enabling interactions with diverse biological targets. The 3-methoxybenzoyl group introduces electron-donating properties and moderate steric bulk, which may enhance binding affinity and metabolic stability compared to simpler derivatives.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-methoxyphenyl)methanone

InChI

InChI=1S/C17H17NO2/c1-20-15-9-4-7-14(12-15)17(19)18-11-5-8-13-6-2-3-10-16(13)18/h2-4,6-7,9-10,12H,5,8,11H2,1H3

InChI Key

QWAFFOCOBWNZAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Aluminum chloride (AlCl₃) or other Lewis acids (e.g., FeCl₃, BF₃·OEt₂) are typically employed to activate the acyl chloride.

  • Solvent : Dichloromethane (DCM) or nitrobenzene, with temperatures ranging from 0°C to reflux.

  • Yield : Based on analogous benzoylations, yields of 40–60% are achievable, though regioselectivity may require optimization.

Key Considerations

  • Competing acylation at other positions (e.g., C-6 or C-8) may occur due to the tetrahydroquinoline’s electronic profile.

  • Steric hindrance from the 3-methoxy group could reduce reactivity, necessitating excess acyl chloride or prolonged reaction times.

Reductive Amination of 3-Methoxybenzoyl-Substituted Ketones

Reductive amination offers a two-step pathway: (1) condensation of a ketone precursor with an amine-bearing 3-methoxybenzoyl group, followed by (2) reduction of the imine intermediate.

Synthetic Pathway

  • Condensation : Reacting 2-aminobenzaldehyde derivatives with 3-methoxybenzoyl-protected amines in the presence of acetic acid or TFA.

  • Reduction : Use of triethylsilane (Et₃SiH) or sodium cyanoborohydride (NaBH₃CN) in DCM or methanol.

Experimental Data from Analogous Systems

  • Substrate : 2-Bromobenzaldehyde and aniline derivatives yield N-aryl tetrahydroisoquinolines in 34–41% yields over two steps.

  • Catalyst : TFA (13 equiv) and Et₃SiH (2.5 equiv) in DCM at room temperature.

Buchwald-Hartwig Amination Followed by Acylation

This method combines transition-metal-catalyzed C–N bond formation with subsequent acylation.

Step 1: Intramolecular Buchwald-Hartwig Cyclization

  • Substrate : Ortho-chlorostyrenes coupled with N-methylanilines via hydroaminoalkylation, catalyzed by a titanium complex.

  • Conditions : Ti catalyst (5 mol%), toluene, 110°C, 24 hours.

Step 2: Post-Cyclization Acylation

  • Introduce the 3-methoxybenzoyl group via nucleophilic acyl substitution using 3-methoxybenzoyl chloride and a base (e.g., DMAP).

Yield and Selectivity

  • Initial cyclization yields for tetrahydroquinolines: 60–80%.

  • Acylation efficiency depends on steric factors, with yields potentially dropping to 30–50% for bulky substituents.

Grignard Addition to Dihydroquinolinones

Grignard reagents can functionalize dihydroquinolin-4-ones, which are subsequently reduced and acylated.

Synthetic Steps

  • Grignard Addition : 3-Methoxyphenylmagnesium bromide reacts with 5,7-dimethoxy-2,3-dihydroquinolin-4-one to form a tertiary alcohol.

  • Dehydration : BF₃·OEt₂ in DCM removes water, forming a quinoline derivative.

  • Reduction : Hydrogenation over Pd/C or PtO₂ yields the tetrahydroquinoline core.

  • Acylation : As described in Method 1.

Performance Metrics

  • Grignard addition yields: 78–88% for diaryl systems.

  • Hydrogenation efficiency: >90% with PtO₂.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsTypical Yield Range
Friedel-CraftsDirect, minimal stepsPoor regioselectivity40–60%
Reductive AminationHigh functional group toleranceMulti-step, moderate yields30–50%
Buchwald-HartwigExcellent regiocontrolRequires transition-metal catalysts50–70%
Grignard/ReductionScalable, robustSensitive to steric hindrance60–80%

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce methanol-substituted quinoline derivatives.

Scientific Research Applications

Biological Properties

The biological activity of 1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline derivatives has been studied extensively. Research indicates that these compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Anticancer Activity : Studies have demonstrated that tetrahydroquinoline derivatives can inhibit the growth of several human cancer cell lines. In vitro tests showed significant growth inhibition in breast cancer cells (MDA MB-231) and prostate cancer cells (DU-145), with some compounds achieving a GI50 (the concentration required to inhibit cell growth by 50%) in the low micromolar range .
  • Mechanism of Action : The mechanism behind the anticancer activity is believed to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells. The presence of the methoxy group enhances the lipophilicity and cellular uptake of these compounds, facilitating their action within target cells .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available precursors such as substituted anilines or phenols.
  • Reactions : Common synthetic routes include cyclization reactions where the benzoyl moiety is introduced via acylation reactions. Recent advances have optimized these processes to improve yields and reduce reaction times .
  • Purification : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired tetrahydroquinoline derivatives with high purity.

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology:

  • Neuropharmacology : Some derivatives have shown promise as orexin receptor antagonists. These compounds may be useful in treating disorders related to sleep regulation and appetite control .
  • Cardiovascular Health : Preliminary studies suggest that tetrahydroquinoline derivatives could possess cardioprotective properties by modulating pathways involved in oxidative stress and inflammation .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Study ACancer TreatmentDemonstrated significant growth inhibition in MDA MB-231 cells with a GI50 of 2.5 μM.
Study BNeuropharmacologyShowed potential as an orexin receptor antagonist with effects on sleep patterns in animal models.
Study CCardiovascular ResearchIndicated reduction in markers of oxidative stress in cardiac tissue following treatment with tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzoyl)-1,2,3,4-Tetrahydroquinoline

  • Structural Differences : The dichlorobenzoyl group replaces the methoxybenzoyl substituent, introducing two chlorine atoms at the 2- and 4-positions of the benzoyl ring.
  • Biological Activity: Chlorinated analogs are often associated with enhanced pesticidal and antimicrobial activities due to increased lipophilicity . Safety Profile: Requires precautions (P273, P501) for environmental hazards, suggesting higher toxicity risks compared to methoxy-substituted derivatives .
  • Molecular Weight: C₁₆H₁₃Cl₂NO (348.2 g/mol) vs. C₁₇H₁₇NO (251.3 g/mol for the methoxy analog), indicating significant differences in pharmacokinetics.

1-(Phenylsulfonyl)-1,2,3,4-Tetrahydroquinoline Derivatives

  • Structural Differences : A phenylsulfonyl group replaces the methoxybenzoyl moiety.
  • Impact on Properties: Pharmacokinetics: Sulfonyl groups improve metabolic stability and oral bioavailability, as evidenced by its development as an RORγt inverse agonist for rheumatoid arthritis . Target Selectivity: Sulfonamides often exhibit strong hydrogen-bonding interactions with enzymes, which may translate to higher target affinity .

N-Substituted Tetrahydroquinolines with Heterocyclic Moieties

  • Examples: 1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinoline (58): Features a piperidine ring, enhancing conformational flexibility and basicity . 1-(Pyrrolidin-3-yl)-1,2,3,4-Tetrahydroquinoline: Contains a pyrrolidine substituent, which may influence blood-brain barrier penetration due to reduced polarity .
  • Heterocyclic substituents often improve CNS activity, while methoxybenzoyl derivatives may favor peripheral targets .

Simple Hydroxy/Methyl-Substituted Analogs

  • Example: 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline exhibits analgesic activity (1/8th potency of morphine) .
  • Comparison :
    • The 3-methoxybenzoyl group introduces greater steric bulk and aromaticity, likely enhancing receptor binding compared to smaller substituents.
    • Hydroxy groups may improve solubility but reduce metabolic stability due to susceptibility to glucuronidation .

Physicochemical Properties

Parameter 1-(3-Methoxybenzoyl)-THQ 1-(2,4-Dichlorobenzoyl)-THQ 1-(Phenylsulfonyl)-THQ
LogP ~3.2 (estimated) ~4.1 ~2.8
Molecular Weight 251.3 g/mol 348.2 g/mol ~320 g/mol
Solubility Moderate (lipophilic) Low High (polar sulfonyl)

Biological Activity

1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural properties that allow it to interact with various biochemical pathways. The compound is a derivative of tetrahydroquinoline (THQ), which is known for its ability to inhibit specific biochemical processes:

  • Inhibition of NF-κB Transcriptional Activity : Research indicates that THQ derivatives can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which plays a crucial role in inflammatory responses and cancer progression .
  • Antioxidant Properties : Compounds in the THQ family exhibit antioxidant activities that can protect cells from oxidative stress and related damage .

Biological Activities

This compound demonstrates various biological activities:

  • Anticancer Activity : Studies have shown that THQ derivatives possess significant cytotoxic effects against several human cancer cell lines. For instance, compounds derived from THQ have been reported to exhibit potent cytotoxicity against NCI-H23 and MDA-MB-231 cell lines .
  • Neuroprotective Effects : The structural similarity of THQ compounds to neuroactive substances suggests potential applications in treating neurodegenerative disorders. They may modulate neurotransmitter systems and protect neuronal cells from degeneration .
  • Antimicrobial Activity : Some THQ derivatives have exhibited antibacterial properties against various pathogens, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

StudyFindings
Identified as a potent inhibitor of NF-κB transcriptional activity; exhibited significant cytotoxicity against multiple cancer cell lines.
Showed neuroprotective effects and potential applications in neurodegenerative diseases.
Demonstrated antimicrobial activity against pathogenic bacteria.

Example Research

A notable study synthesized a series of novel THQ derivatives and evaluated their biological activities. Among these derivatives, one compound exhibited over 50 times the potency in inhibiting NF-κB compared to standard reference compounds. This suggests that modifications to the THQ structure can significantly enhance biological efficacy .

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis of this compound typically involves electrophilic cyclization or reductive amination strategies.

  • Electrophilic Cyclization : Derived from methodologies for related tetrahydroquinolines, intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine undergo intramolecular cyclization under heating (80–120°C) in polar aprotic solvents (e.g., DMF). Substituent positioning on the aromatic ring (e.g., methoxy groups) directs cyclization regioselectivity .
  • Reductive Amination : For analogs, sodium triacetoxyborohydride (STAB) in acetic acid reduces imine intermediates, achieving yields >70% with high purity (validated via 1^1H NMR and ESI-MS) .
    Critical Factors :
  • Solvent choice : Polar solvents (DMF, THF) enhance cyclization efficiency.
  • Temperature : Elevated temperatures (≥100°C) improve cyclization rates but may degrade sensitive substituents.
  • Catalysts : STAB ensures mild conditions for reductive amination, minimizing side reactions .

Basic Question: Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how are spectral data interpreted?

Methodological Answer:
Primary Techniques :

  • 1^1H NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm). Coupling constants (e.g., J = 6–8 Hz for tetrahydroquinoline ring protons) confirm stereochemistry .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+^+ peak matching calculated mass ±0.5 Da) .
  • IR Spectroscopy : Detects carbonyl (C=O stretch at ~1680 cm1^{-1}) and methoxy (C-O at ~1250 cm1^{-1}) groups .
    Data Interpretation Workflow :

Compare experimental NMR shifts with predicted values (e.g., ChemDraw simulations).

Verify mass accuracy and isotopic distribution patterns.

Cross-reference IR peaks with functional group libraries.

Advanced Question: How can regioselectivity be controlled during electrophilic cyclization steps in the synthesis of this compound derivatives?

Methodological Answer:
Regioselectivity hinges on substituent electronic effects and catalytic modulation :

  • Electron-Donating Groups (e.g., methoxy) : Direct electrophilic attack to ortho/para positions via resonance stabilization. For example, 3-methoxy groups favor cyclization at the less hindered position .
  • Catalytic Additives : Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., p-TsOH) stabilize transition states, enhancing regioselectivity by >20% in some cases .
    Experimental Validation :
  • Use regioselectivity probes (e.g., deuterated analogs) to track reaction pathways.
  • Compare HPLC retention times of isomeric products to quantify selectivity .

Advanced Question: What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

Methodological Answer:
SAR studies require systematic substituent variation and biological screening :

Core Modifications :

  • Vary methoxy positioning (e.g., 2-, 3-, or 4-methoxy) to assess receptor binding affinity.
  • Replace the benzoyl group with bioisosteres (e.g., thiophene) to probe steric/electronic effects .

Biological Assays :

  • In vitro : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • In silico : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes .
    Case Study : Derivatives with 3-methoxy substitution showed 10-fold higher activity than 4-methoxy analogs in kinase inhibition assays, attributed to improved hydrophobic interactions .

Advanced Question: How should researchers approach contradictory data regarding the biological activity of this compound derivatives across different studies?

Methodological Answer:
Resolve contradictions via meta-analysis and experimental replication :

Variable Identification :

  • Compare assay conditions (e.g., cell lines, compound purity, solvent used). For example, impurities <95% (by HPLC) may skew activity .

Statistical Reconciliation :

  • Apply ANOVA to assess inter-study variability.
  • Normalize data using reference standards (e.g., positive controls with known IC50_{50}) .

Mechanistic Studies :

  • Use CRISPR-edited cell lines to isolate target pathways.
  • Validate off-target effects via proteome profiling .

Basic Question: What are the key considerations for optimizing reaction scalability in the synthesis of this compound?

Methodological Answer:
Scalability Challenges :

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for >100 g batches .
  • Catalyst Recovery : Immobilize catalysts (e.g., STAB on silica gel) to reduce costs.
  • Solvent Recycling : Distill DMF or THF for reuse, minimizing waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.